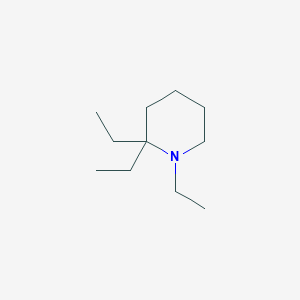

Piperidine, 1,2,2-triethyl-

Description

Significance of Piperidine (B6355638) Motifs in Organic Synthesis and Chemical Design

The piperidine scaffold is of paramount importance in organic synthesis and medicinal chemistry. google.com Piperidine and its derivatives are fundamental components in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialized chemicals. nih.gov The piperidine structural unit is found in numerous natural alkaloids, such as piperine (B192125) from black pepper, which gives it its characteristic spicy flavor. nih.gov Other notable examples include lobeline, anabasine, and coniine. nih.gov

In the realm of drug discovery, chiral piperidine scaffolds are particularly prevalent, forming the core of many active pharmaceutical ingredients. nih.govnih.gov The introduction of chiral centers into the piperidine ring can significantly modulate a molecule's physicochemical properties, enhance its biological activity and selectivity, and improve its pharmacokinetic profile. nih.govasm.org For instance, piperidine derivatives have been developed as analgesics, antivirals, and antipsychotic medications. nih.govnih.gov

Furthermore, piperidines serve as versatile reagents and catalysts in organic reactions. acs.org They can act as bases, solvents, and are used to form enamines, which are key intermediates in carbon-carbon bond-forming reactions like the Stork enamine alkylation. odu.edu Sterically hindered piperidines, such as 2,2,6,6-tetramethylpiperidine (B32323), are valuable as non-nucleophilic bases in various chemical transformations. odu.edu

Overview of Academic Research Trajectories for Alkyl-Substituted Piperidines

Research into alkyl-substituted piperidines is a dynamic area of organic chemistry, driven by the need for novel compounds with specific biological activities and for more efficient synthetic methodologies. The position and nature of alkyl substituents on the piperidine ring can dramatically influence the molecule's properties and reactivity.

The synthesis of polysubstituted piperidines with high regio- and diastereoselectivity is a significant challenge that continues to attract considerable research interest. scbt.com Various synthetic strategies have been developed, including multicomponent reactions, cycloadditions, and the functionalization of existing piperidine rings. scbt.comacs.org For example, boronyl radical-catalyzed (4+2) cycloaddition has emerged as a method for preparing densely substituted piperidines. scbt.com

A key aspect of research on alkyl-substituted piperidines is understanding the effects of steric hindrance. Studies on the nitrosation of various alkylpiperidines have shown that the reactivity of the piperidine nitrogen is significantly influenced by the steric bulk of adjacent alkyl groups. acs.org For instance, the rate of nitrosation decreases in the order: piperidine > 2-methylpiperidine (B94953) > 2,6-dimethylpiperidine, with the latter showing no observable reaction, highlighting the profound impact of steric hindrance. acs.org This steric shielding is a critical factor in the design of non-nucleophilic bases and in controlling the selectivity of reactions involving the piperidine nitrogen.

The specific compound, Piperidine, 1,2,2-triethyl- , with the Chemical Abstracts Service (CAS) number 89214-88-0, represents a sterically hindered tertiary amine. While specific academic research on this compound is limited, its structure suggests potential applications analogous to other bulky amines as a non-nucleophilic base or as a scaffold in the design of new chemical entities. The steric bulk of the three ethyl groups is expected to pose synthetic challenges in its preparation, requiring careful control of regioselectivity.

| Property | Value |

| IUPAC Name | 1,2,2-triethylpiperidine |

| Molecular Formula | C11H23N |

| CAS Number | 89214-88-0 |

Structure

3D Structure

Properties

CAS No. |

89214-88-0 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

1,2,2-triethylpiperidine |

InChI |

InChI=1S/C11H23N/c1-4-11(5-2)9-7-8-10-12(11)6-3/h4-10H2,1-3H3 |

InChI Key |

UPVIIOUJLXGSOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCN1CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for Piperidine, 1,2,2 Triethyl and Analogous Piperidine Derivatives

Direct Synthesis Approaches for 1,2,2-Triethylpiperidine

Direct approaches to 1,2,2-triethylpiperidine would logically involve the sequential introduction of ethyl groups onto a pre-existing piperidine (B6355638) or a precursor that will form the piperidine ring.

Dialkylation Strategies

Dialkylation strategies offer a pathway to geminal disubstituted piperidines. This can be achieved through the alkylation of an appropriate piperidine precursor. For instance, the lithiation of N-protected 2-arylpiperidines followed by quenching with an electrophile can yield 2,2-disubstituted piperidines with high enantioselectivity. rsc.org This method could conceptually be adapted by starting with a 2-ethylpiperidine (B74283) derivative, followed by a second ethylation at the C2 position.

Another approach involves the dialkylation of alkenes. Nickel-catalyzed three-component 1,2-dialkylation of non-conjugated alkenes has been reported, where regioselectivity is controlled by a removable bidentate directing group. researchgate.net This method allows for the introduction of two different alkyl groups across a double bond. Furthermore, electrochemical methods for the regioselective dialkylation of alkenes have been developed, avoiding the need for transition-metal catalysts. acs.org

A strategy for preparing 2,2-disubstituted azacycles, including piperidines, involves a one-pot rhodium-catalyzed process. researchgate.net While specific examples for 1,2,2-triethylpiperidine are not detailed, these methodologies provide a framework for its potential synthesis.

Reductive Amination Pathways for Piperidine Ring Formation

Reductive amination is a powerful method for forming amines from carbonyl compounds and is a key strategy for constructing the piperidine ring itself or for N-alkylation. nih.gov The process involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ. nih.gov Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com

For the synthesis of 1,2,2-triethylpiperidine, a potential reductive amination pathway could involve the cyclization of a δ-amino ketone. The intramolecular reductive amination of a linear amino-aldehyde can be achieved using a cobalt(II) catalyst. mdpi.com A hypothetical precursor for 1,2,2-triethylpiperidine could be a 5-amino-6,6-diethyl-heptan-x-one, where 'x' is an appropriate position for the carbonyl group that would facilitate cyclization and subsequent reduction to the desired product.

The following table summarizes various reducing agents used in reductive amination:

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | Common and effective for reducing imines. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | An alternative to NaBH₃CN, avoiding cyanide. mdpi.com |

| Borane-Ammonia (H₃N-BH₃) | Used with a RuCl₃·xH₂O precatalyst for the reduction of various nitrogen-containing heterocycles. organic-chemistry.org |

Cyclization Reactions in the Synthesis of Substituted Piperidine Scaffolds

Cyclization reactions are fundamental to the synthesis of the piperidine core and can be categorized into intramolecular and intermolecular processes.

Intramolecular Cyclizations

Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor molecule. A variety of methods exist, often leveraging radical or ionic intermediates. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been used to synthesize 2,4-disubstituted piperidines. organic-chemistry.orgnih.gov The choice of radical initiator, such as tris(trimethylsilyl)silane (B43935) (TTMSS) over tributyltin hydride (TBTH), can significantly enhance diastereoselectivity. organic-chemistry.orgnih.gov

Another approach is the intramolecular reductive cyclization of 1-keto-5-ketoximes, which yields highly substituted N-hydroxypiperidines. tandfonline.comtandfonline.com This method has been shown to be diastereoselective. tandfonline.comtandfonline.com Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines also provides a route to substituted piperidine derivatives. acs.org

The following table highlights different types of intramolecular cyclization for piperidine synthesis:

| Cyclization Type | Key Features |

| Radical Cyclization | Can be highly diastereoselective depending on the reagents used. organic-chemistry.orgnih.gov |

| Reductive Cyclization of Keto-oximes | Yields N-hydroxypiperidines. tandfonline.comtandfonline.com |

| Gold(I)-Catalyzed Amination | Cyclization of allylic alcohols with alkylamines. acs.org |

| Cobalt-Catalyzed Cyclization | Radical intramolecular cyclization of linear amino-aldehydes. mdpi.com |

Intermolecular Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition)

Intermolecular cycloaddition reactions assemble the piperidine ring from multiple components. The [2+2+2] cycloaddition offers a direct route to six-membered rings. nsf.gov For instance, the catalytic intermolecular [2+2+2] cycloaddition of two alkene molecules with one imine molecule can produce piperidine derivatives. nsf.gov This process can be catalyzed by simple and environmentally benign catalysts like InCl₃ and FeBr₂. nsf.gov

Photocycloaddition reactions, such as the intramolecular [2+2]-photocyclization of dienes, can produce bicyclic piperidinones which can be subsequently reduced to the corresponding piperidines. nih.govresearchgate.net This method has been employed on a gram scale and is useful for creating building blocks for medicinal chemistry. researchgate.net

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of six-membered nitrogen heterocycles, including piperidines. researchgate.netdiva-portal.org This reaction involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile). The reaction can be promoted by Lewis acids or Brønsted acids. rsc.org

Optically active pipecolic acid derivatives have been prepared via the aza-Diels-Alder reaction of simple dienes with imines derived from ethyl glyoxylate (B1226380) and a chiral amine. researchgate.net These reactions are often regiospecific and highly diastereoselective. researchgate.net An alternative approach is the inverse-electron-demand aza-Diels-Alder reaction, where an electron-rich dienamine reacts with an electron-poor aza-diene. thieme-connect.com This has been successfully applied to the organocatalytic enantioselective synthesis of polysubstituted piperidines. thieme-connect.com

Functionalization of Pre-existing Piperidine Rings to Yield 1,2,2-Triethylpiperidine Variants

The generation of highly substituted piperidines like 1,2,2-triethylpiperidine often involves the modification of a pre-formed piperidine or dihydropyridine (B1217469) core. This approach allows for the sequential introduction of substituents, addressing the steric and electronic challenges inherent in constructing such a dense molecular architecture.

Alkylation Reactions at Nitrogen and Carbon Centers

Alkylation is a fundamental strategy for building up the substitution pattern on a piperidine ring. For a target like 1,2,2-triethylpiperidine, this would involve alkylation at both the nitrogen atom and the C2 carbon.

The N-alkylation of a secondary piperidine is typically a straightforward nucleophilic substitution reaction. However, the creation of a quaternary carbon center, such as the C2 position in 1,2,2-triethylpiperidine, presents a significant synthetic hurdle. Research into the C-alkylation of 1,2-dihydropyridines has provided a viable pathway to introduce such features with high selectivity. A method has been developed for the C-alkylation of 1,2-dihydropyridines using alkyl triflates, which allows for the creation of quaternary carbon centers with high regio- and diastereoselectivity. nih.gov This is followed by a nucleophilic addition to the resulting iminium ion, which also proceeds with high diastereoselectivity. nih.gov This sequence is particularly relevant as it directly addresses the challenge of creating tetrasubstituted carbons within the piperidine framework. nih.gov

Another approach to achieving regioselective C-alkylation involves the formation of an enamine or enamide intermediate from the piperidine ring. For instance, piperidine can be converted to N-chloropiperidine, which is then dehydrohalogenated to produce the imine Δ¹-piperideine. odu.edu The subsequent metalation of this intermediate can generate a carbanion that is then alkylated at the C3 position. odu.edu While this specific example targets the C3 position, the principle of forming an enamine/enamide equivalent to direct C-alkylation is a cornerstone of piperidine functionalization.

The table below summarizes findings from a study on the alkylation of 1,2-dihydropyridines to form piperidine derivatives with quaternary centers. nih.gov

Table 1: Regio- and Diastereoselective Alkylation/Addition to 1,2-Dihydropyridines Data sourced from related research on substituted piperidines.

| Entry | Electrophile/Alkylating Agent | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Methyl triflate | NaBH₄ | 2-Methyl-substituted piperidine | 78 | >20:1 |

| 2 | Ethyl triflate | NaBH₄ | 2-Ethyl-substituted piperidine | 75 | >20:1 |

| 3 | Methyl triflate | MeMgBr | 2,2-Dimethyl-substituted piperidine | 71 | >20:1 |

Stereoselective Synthetic Routes to Substituted Piperidines

Achieving stereochemical control is paramount when synthesizing complex piperidine derivatives, as the spatial arrangement of substituents dictates the molecule's biological and chemical properties. Numerous stereoselective strategies have been developed to this end.

One powerful approach involves using an iron complex as a chiral auxiliary to control the stereochemical outcome of a reaction. In a reported synthesis, a 1,5-keto-aldehyde attached to an η⁴-dienetricarbonyliron complex undergoes a double reductive amination with a primary amine. rsc.org This cascade reaction produces the corresponding piperidine product as a single diastereomer, demonstrating the complete stereocontrol exerted by the iron complex. rsc.org The auxiliary can later be removed to yield the 2-dienyl-substituted piperidine. rsc.org

Another effective strategy is substrate-controlled synthesis, where the existing stereocenters in the starting material direct the formation of new ones. A concise and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-hydroxypiperidines has been developed starting from amino acids. beilstein-journals.org The stereochemical outcome of the final cyclodehydration step can be controlled to produce either the cis or trans isomer with high diastereomeric ratios (up to >19:1). beilstein-journals.org This method highlights how chiral pool starting materials can be used to build complex, stereochemically defined piperidine scaffolds. beilstein-journals.org

The table below presents data on the stereoselective synthesis of cis-piperidinols. beilstein-journals.org

Table 2: Stereoselective Synthesis of cis-2-Substituted 3-Piperidinols Data from a study on stereodivergent piperidinol synthesis.

| Entry | R-Group at C2 | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Benzyl | 77 | 99 | >19:1 |

| 2 | Isopropyl | 68 | 90 | 19:1 |

Novel Catalytic Systems in Piperidine Synthesis (e.g., Palladium-Catalyzed Reactions)

Modern organic synthesis increasingly relies on novel catalytic systems to forge C-C and C-N bonds with high efficiency and selectivity. Palladium catalysis, in particular, has emerged as a powerful tool for the functionalization of piperidines.

Palladium-catalyzed C(sp³)–H activation is a cutting-edge strategy for directly modifying the saturated backbone of a piperidine ring. A regio- and stereoselective palladium-catalyzed C-H arylation of piperidines at the C4 position has been developed, using an aminoquinoline auxiliary attached at the C3 position to direct the reaction. nih.govacs.org This method allows for the selective synthesis of cis-3,4-disubstituted piperidines under relatively mild, silver-free conditions. nih.govacs.org

Furthermore, photoinduced palladium catalysis represents another innovative frontier. A cascade reaction has been described for the synthesis of multi-substituted chiral piperidines that combines remote C(sp³)–H functionalization with an intramolecular Tsuji–Trost annulation. sorbonne-universite.fr This process, which uses readily available amino acid derivatives and 1,3-dienes, is proposed to proceed through a 1,5-hydrogen atom transfer (HAT) followed by palladium-catalyzed cyclization, all without the need for external photosensitizers or oxidants. sorbonne-universite.fr

The scope of palladium-catalyzed reactions for piperidine synthesis is broad. Other examples include the [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones to yield piperidine-2,6-dione derivatives. rsc.org Additionally, palladium-catalyzed cross-coupling reactions, such as those involving silyl (B83357) piperidine reagents and organohalides, provide efficient routes to unsaturated piperidine systems. google.com

The following table details the scope of the palladium-catalyzed C(4)-H arylation of N-protected piperidine amides. acs.org

Table 3: Palladium-Catalyzed C-H Arylation of Piperidine Derivatives Data sourced from research on stereoselective C-H arylation.

| Entry | N-Protecting Group | Aryl Iodide Partner | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | Boc | 4-Iodoanisole | 3,4-Disubstituted piperidine | 75 | 6:4 |

| 2 | Boc | 1-Iodo-4-nitrobenzene | 3,4-Disubstituted piperidine | 63 | 7:3 |

| 3 | Cbz | 4-Iodoanisole | 3,4-Disubstituted piperidine | 64 | 6:4 |

Reaction Chemistry and Mechanistic Investigations of Piperidine, 1,2,2 Triethyl

Nucleophilic Reactivity of Piperidine (B6355638), 1,2,2-triethyl-

The reactivity of piperidine derivatives is fundamentally influenced by the nitrogen atom's lone pair of electrons, which imparts nucleophilic and basic properties. In the case of Piperidine, 1,2,2-triethyl-, the presence of three ethyl groups significantly impacts its chemical behavior. As a tertiary amine, it is expected to engage in typical amine reactions, such as protonation by acids to form water-soluble salts and participation in alkylation or acylation reactions. vulcanchem.com The ethyl groups, through their inductive effect, increase the electron density on the nitrogen atom, which would generally enhance nucleophilicity. masterorganicchemistry.com However, the steric bulk of these groups provides considerable hindrance, which can impede the nitrogen's ability to attack electrophilic centers. masterorganicchemistry.com

The balance between electronic and steric effects is a defining characteristic of this compound's reactivity. While the ethyl groups are electron-donating, their size can limit the accessibility of the nitrogen's lone pair. vulcanchem.comosti.gov This steric hindrance is a critical factor in determining the reaction rates and pathways. For instance, in SN2 reactions, bulky nucleophiles are known to react more slowly than less hindered ones. masterorganicchemistry.com

Electrophiles, defined as electron-deficient species, readily react with electron-rich nucleophiles by accepting a pair of electrons. nih.govallen.inmasterorganicchemistry.com The reaction between a nucleophile like Piperidine, 1,2,2-triethyl- and an electrophile involves the formation of a new covalent bond. nih.gov The rate and success of such reactions depend on several factors, including the nature of the electrophile, the solvent, and the inherent properties of the nucleophile itself. libretexts.org

For Piperidine, 1,2,2-triethyl-, its utility as a nucleophile is tempered by the steric hindrance around the nitrogen atom. masterorganicchemistry.comosti.gov While tertiary amines are generally good nucleophiles, the bulky ethyl groups at the C2 position can shield the nitrogen atom, making it difficult to approach and react with electrophilic centers. This effect is particularly pronounced in reactions that require a specific trajectory for nucleophilic attack, such as SN2 reactions. masterorganicchemistry.com The table below compares the general reactivity of piperidine derivatives, highlighting the expected impact of substitution on nucleophilicity.

| Compound | Substitution | Expected Nucleophilicity | Key Influencing Factors |

| Piperidine | Secondary amine | High | Unhindered nitrogen lone pair |

| N-methylpiperidine | Tertiary amine | High | Inductive effect of methyl group |

| 2,2,6,6-Tetramethylpiperidine (B32323) | Hindered secondary amine | Low | Significant steric hindrance from four methyl groups |

| Piperidine, 1,2,2-triethyl- | Hindered tertiary amine | Moderate to Low | Combination of inductive effects from three ethyl groups and significant steric hindrance |

Amidation reactions, the formation of amides from carboxylic acids or their derivatives, are fundamental in organic synthesis. savemyexams.comorganic-chemistry.orglibretexts.org Typically, these reactions involve the nucleophilic attack of an amine on an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. libretexts.org Tertiary amines like Piperidine, 1,2,2-triethyl- cannot form amides directly because they lack a proton on the nitrogen atom to be replaced by the acyl group. libretexts.org

However, tertiary amines can play a crucial role as non-nucleophilic bases or catalysts in amidation reactions involving primary or secondary amines. rsc.org In the context of forming a carboxamide from Piperidine, 1,2,2-triethyl-, it would first need to be transformed. For instance, if a carboxamide derivative such as N,N,1-triethylpiperidine-4-carboxamide were to be synthesized, it would likely involve a multi-step process starting from a different piperidine precursor that could undergo amidation. lookchem.comscielo.org.mx The direct use of Piperidine, 1,2,2-triethyl- in a standard amidation to form a C-N bond at the piperidine nitrogen is not feasible.

Proton-Coupled Electron Transfer (PCET) Reactions Involving Piperidine Derivatives

Proton-coupled electron transfer (PCET) reactions are a class of chemical reactions where both a proton and an electron are exchanged, often in a concerted step. nih.govsioc-journal.cnresearchgate.net These processes are fundamental in many areas of chemistry and biology, including enzymatic catalysis and photosynthesis. nih.govacs.org PCET pathways can be stepwise (ETPT or PTET) or concerted (CEPT), with the latter often being more energetically favorable as it avoids high-energy intermediates. sioc-journal.cndiva-portal.org

While specific studies on Piperidine, 1,2,2-triethyl- in PCET reactions are not prominent in the searched literature, research on related sterically hindered species like 2,2,6,6-tetramethylpiperidine (TEMP) derivatives provides insight. researchgate.net In these systems, a hydrogenated TEMP derivative can be oxidized to the stable TEMPO radical through a PCET mechanism. researchgate.net The efficiency of these reactions can be influenced by the steric environment around the reacting center. Studies have shown that sterically hindered bases can impede the close approach of the proton donor and acceptor, which can affect the reaction mechanism, potentially shifting it from a concerted to a stepwise pathway. researchgate.netrsc.org The driving force for the electron and proton transfer events, as well as the pH of the medium, are critical in determining the dominant PCET mechanism. diva-portal.org

PCET mechanisms are generally categorized as:

Stepwise Electron Transfer followed by Proton Transfer (ETPT): The substrate first loses an electron, followed by the loss of a proton.

Stepwise Proton Transfer followed by Electron Transfer (PTET): The substrate first loses a proton, followed by the loss of an electron.

Concerted Electron-Proton Transfer (CEPT): The electron and proton are transferred in a single kinetic step. sioc-journal.cnresearchgate.net

The specific pathway taken in a reaction involving a piperidine derivative would depend on factors like the oxidation potential of the molecule, the pKa of the N-H bond (if present), and the steric accessibility of the proton and electron transfer sites. nih.gov

Stereochemical Outcomes and Diastereoselectivity in Reactions of Substituted Piperidines

The stereochemistry of reactions involving piperidine rings is a critical aspect of organic synthesis, particularly in the creation of biologically active molecules where specific stereoisomers are often required. organic-chemistry.orgusm.edu Reactions that form new chiral centers on a piperidine ring can lead to mixtures of diastereomers. nih.gov The diastereoselectivity of such reactions—the preference for the formation of one diastereomer over another—is often governed by thermodynamic and kinetic factors. organic-chemistry.orgescholarship.org

For a molecule like Piperidine, 1,2,2-triethyl-, while the compound itself as named is achiral, reactions at the carbon atoms of the piperidine ring could introduce new stereocenters. The stereochemical outcome would be highly dependent on the reaction mechanism.

Reactions forming a new chiral center from an achiral starting material generally produce a racemic mixture (a 50:50 mix of enantiomers) unless a chiral catalyst or reagent is used. lumenlearning.com

Reactions on a chiral starting material that introduce a new chiral center will result in diastereomers, often in unequal amounts. lumenlearning.com

For example, in the functionalization of highly substituted piperidines via photoredox catalysis, high diastereoselectivity has been observed. escholarship.org In some cases, the initial reaction may be unselective, but a subsequent epimerization under the reaction conditions leads to the thermodynamically more stable diastereomer. escholarship.org Similarly, iron-catalyzed cyclization methods have been developed for the highly diastereoselective synthesis of cis-2,6-disubstituted piperidines, favoring the thermodynamically stable isomer. organic-chemistry.org

The stereochemical course of a reaction can be highly specific. For instance, SN2 reactions proceed with inversion of stereochemistry, while SN1 reactions often lead to racemization. lumenlearning.com Elimination reactions can also exhibit stereospecificity depending on the mechanism. libretexts.org

| Reaction Type | General Stereochemical Outcome | Factors Influencing Outcome |

| Photoredox C-H Arylation escholarship.org | High diastereoselectivity | Thermodynamic equilibration of diastereomers |

| FeCl3-Catalyzed Cyclization organic-chemistry.org | High diastereoselectivity (cis-isomer favored) | Formation of the most stable thermodynamic product |

| Four-Component "One-Pot" Synthesis acs.org | Excellent diastereo- and enantioselectivity | Chiral catalyst (diphenylprolinol silyl (B83357) ether) mediated |

| Gold-Catalyzed Cyclization nih.gov | Excellent diastereoselectivity | Specificity of the catalyst and reaction conditions |

Influence of Steric Factors on the Reactivity of Triethylpiperidine Scaffolds

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. masterorganicchemistry.com In the case of Piperidine, 1,2,2-triethyl-, the three ethyl groups create a sterically crowded environment around the nitrogen atom and the adjacent C2 position. This steric bulk has a profound influence on the molecule's reactivity. vulcanchem.com

The primary effects of this steric hindrance are:

Reduced Nucleophilicity: As discussed in section 3.1, the bulky substituents can physically block the nitrogen's lone pair from attacking an electrophile, thereby slowing down or preventing reactions that would otherwise be favorable. masterorganicchemistry.comosti.gov

Influence on Basicity: While alkyl groups are electron-donating and should increase basicity, significant steric hindrance can sometimes slightly reduce basicity compared to less substituted amines by impeding solvation of the conjugate acid. For example, the pKa of 2,2,6,6-tetramethylpiperidine is slightly lower than that of piperidine itself. vulcanchem.com

Directing Reaction Pathways: Steric hindrance can favor the formation of certain products over others. For instance, in elimination reactions, a bulky base might preferentially abstract a less sterically hindered proton, leading to the "Hofmann" product rather than the more substituted "Zaitsev" product.

Impact on PCET Reactions: As noted in section 3.2, steric hindrance can affect the pre-organization required for efficient proton-coupled electron transfer, potentially favoring stepwise mechanisms over concerted ones. researchgate.netrsc.org

The concept of "N exposure" has been proposed as a computational measure of steric hindrance in amines, quantifying the accessibility of the reactive nitrogen atom. osti.gov For Piperidine, 1,2,2-triethyl-, the ethyl groups at the C2 position would significantly decrease the N exposure value, indicating a high degree of steric hindrance that directly impacts its reaction chemistry. osti.gov This steric shielding is a key consideration when designing synthetic routes involving this or similarly substituted piperidine scaffolds. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Piperidine, 1,2,2 Triethyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. nzqa.govt.nzlibretexts.org For "Piperidine, 1,2,2-triethyl-," both ¹H and ¹³C NMR, along with advanced 2D NMR methods, are crucial for a definitive structural assignment. ontosight.ai

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In "Piperidine, 1,2,2-triethyl-," the ethyl groups and the piperidine (B6355638) ring protons will exhibit characteristic chemical shifts and splitting patterns.

The protons of the three ethyl groups would be expected to show quartet and triplet signals, typical for an ethyl group, unless steric hindrance or conformational rigidity introduces more complex splitting. The protons on the piperidine ring itself would appear as a series of multiplets, with their specific chemical shifts and coupling constants being highly dependent on the ring's conformation and the electronic effects of the substituents.

Expected Chemical Shifts (δ) in ppm:

-CH₂- (ethyl groups attached to nitrogen and C2): The methylene (B1212753) protons of the ethyl groups would likely resonate in the range of 2.3-2.8 ppm for the N-ethyl group and potentially at slightly different shifts for the C2-ethyl groups due to the different electronic environment.

-CH₃ (ethyl groups): The methyl protons of the ethyl groups would appear as triplets, typically in the range of 0.8-1.2 ppm.

Piperidine Ring Protons (-CH₂-): The methylene protons on the piperidine ring (C3, C4, C5, and C6) would be expected to produce complex multiplets in the region of 1.3-1.8 ppm. The protons on C6, being adjacent to the nitrogen atom, might show a downfield shift compared to the other ring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| N-CH₂-CH₃ | 2.3 - 2.8 | Quartet (q) |

| C2-(CH₂-CH₃)₂ | Varies | Multiplet (m) |

| N-CH₂-CH₃ | 0.9 - 1.2 | Triplet (t) |

| C2-(CH₂-CH₃)₂ | 0.8 - 1.1 | Triplet (t) |

| Piperidine C3-H₂ | 1.4 - 1.7 | Multiplet (m) |

| Piperidine C4-H₂ | 1.3 - 1.6 | Multiplet (m) |

| Piperidine C5-H₂ | 1.4 - 1.7 | Multiplet (m) |

| Piperidine C6-H₂ | 2.2 - 2.6 | Multiplet (m) |

This table is predictive and based on general principles of ¹H NMR spectroscopy.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms (methyl, methylene, methine, quaternary). acs.org For "Piperidine, 1,2,2-triethyl-," the carbon skeleton can be precisely mapped.

Expected Chemical Shifts (δ) in ppm:

Quaternary Carbon (C2): This carbon, bonded to two ethyl groups and two other carbons, would likely appear in the range of 55-65 ppm.

Piperidine Ring Carbons (-CH₂-): The C6 carbon, being adjacent to the nitrogen, would be the most downfield of the ring methylene carbons, likely in the 45-55 ppm range. The C3, C4, and C5 carbons would resonate at higher fields, typically between 20-30 ppm.

Ethyl Group Carbons (-CH₂- and -CH₃): The methylene carbons of the ethyl groups would be expected around 40-50 ppm for the N-ethyl group and potentially slightly different for the C2-ethyl groups. The methyl carbons would appear at the highest field, in the 10-15 ppm range.

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 55 - 65 |

| C6 | 45 - 55 |

| N-CH₂-CH₃ | 40 - 50 |

| C2-(CH₂-CH₃)₂ | Varies |

| C3, C4, C5 | 20 - 30 |

| N-CH₂-CH₃ | 10 - 15 |

| C2-(CH₂-CH₃)₂ | 10 - 15 |

This table is predictive and based on general principles of ¹³C NMR spectroscopy.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals, especially in complex molecules like "Piperidine, 1,2,2-triethyl-". rasayanjournal.co.inrsc.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine ring and the ethyl groups. usm.edu For instance, it would show correlations between the methylene and methyl protons of each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. columbia.eduweizmann.ac.il For "Piperidine, 1,2,2-triethyl-," NOESY could be used to determine the relative stereochemistry and preferred conformation of the piperidine ring by observing through-space interactions between protons on the ring and the ethyl substituents. rasayanjournal.co.inusm.edu

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

For "Piperidine, 1,2,2-triethyl-," with a molecular formula of C₁₁H₂₃N, the expected exact molecular weight is 169.31 g/mol . vulcanchem.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 169.

The fragmentation pattern would be characteristic of a substituted piperidine. Common fragmentation pathways for piperidines involve the cleavage of the bonds alpha to the nitrogen atom. Therefore, one would expect to see significant fragments resulting from the loss of an ethyl group (M-29) or other alkyl fragments from the ring and substituents. Analysis of these fragments provides valuable information for confirming the structure.

| Ion | m/z (expected) | Identity |

| [C₁₁H₂₃N]⁺ | 169 | Molecular Ion (M⁺) |

| [C₉H₁₈N]⁺ | 140 | Loss of an ethyl group (M-29) |

| Other fragments | Varies | Resulting from further ring cleavage and rearrangements |

This table is predictive and based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govchemicalbook.com For "Piperidine, 1,2,2-triethyl-," the IR spectrum would be characterized by the vibrations of the C-H and C-N bonds.

C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ would be indicative of the C-H bonds in the alkane-like structure of the ethyl groups and the piperidine ring.

C-N Stretching: The stretching vibration of the C-N bond in a tertiary amine typically appears in the region of 1050-1250 cm⁻¹. This would be a key indicator of the piperidine ring structure.

Absence of N-H Stretching: A notable feature would be the absence of a peak in the 3300-3500 cm⁻¹ region, confirming that the piperidine nitrogen is tertiary (i.e., substituted with an ethyl group and not bonded to a hydrogen). cdnsciencepub.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |

| C-N Stretch (tertiary amine) | 1050 - 1250 | Medium to Strong |

| N-H Stretch | Absent | - |

This table is predictive and based on general principles of IR spectroscopy.

Chiral HPLC for Enantiomer Separation and Absolute Configuration Determination (if applicable to derivatives)

The parent compound, "Piperidine, 1,2,2-triethyl-," is achiral as it possesses a plane of symmetry passing through the nitrogen atom and the C4 carbon. Therefore, enantiomer separation is not applicable to the compound itself.

However, if this piperidine system were modified to introduce a chiral center, enantiomeric separation would become critical for studying its stereoisomers. For instance, the introduction of a substituent at the C3 position would create a chiral molecule, such as "Piperidine, 1,2,2-triethyl-3-methyl-" . This derivative would exist as a pair of enantiomers.

The separation of these enantiomers could be effectively achieved using Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including nitrogen-containing heterocycles. nih.govpharmafocusamerica.com

Hypothetical Chiral HPLC Separation of "this compound3-methyl-" Enantiomers

A typical method would involve a normal-phase separation, which often provides better selectivity for such compounds.

Hypothetical Chromatographic Conditions and Results

| Parameter | Condition / Value |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

This separation would allow for the isolation of each enantiomer. The determination of the absolute configuration (R or S) of the separated enantiomers would then require further analysis, typically by X-ray crystallography of a suitable crystalline derivative or by comparison with a stereochemically defined standard using techniques like Vibrational Circular Dichroism (VCD).

Computational and Theoretical Studies on Piperidine, 1,2,2 Triethyl Conformations and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and geometry of piperidine (B6355638) derivatives. colab.wsresearchgate.net These methods are used to determine the most stable molecular structures by optimizing the geometry to find the lowest energy state. For Piperidine, 1,2,2-triethyl-, DFT calculations at a level like B3LYP/6-31G(d,p) can elucidate bond lengths, bond angles, and torsion angles of the most stable conformer.

Furthermore, DFT is employed to calculate key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugative interactions. colab.wsresearchgate.net Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Electronic Properties of Piperidine, 1,2,2-triethyl- (Illustrative DFT Data)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (lone pair on nitrogen) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

Conformational Analysis and Energy Landscapes of Piperidine Rings

In Piperidine, 1,2,2-triethyl-, the piperidine ring will exist in a chair conformation. The two ethyl groups at the C2 position are fixed, with one necessarily being in an axial-like position and the other in an equatorial-like position. The key conformational flexibility arises from the inversion of the nitrogen atom, which flips the orientation of the N-ethyl group between axial and equatorial positions. The conformer with the N-ethyl group in the equatorial position is expected to be significantly more stable as it avoids steric clashes with the axial hydrogen atoms on C3 and C5. The energy landscape would show two primary energy minima corresponding to these chair conformers, separated by an energy barrier corresponding to the transition state (likely a twist-boat conformation).

Table 2: Relative Conformational Energies for Piperidine, 1,2,2-triethyl- (Theoretical)

| Conformer | N-Ethyl Group Position | C2-Ethyl Group Orientations | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|---|

| A | Equatorial | Axial/Equatorial | 0.00 | >99% |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of Piperidine, 1,2,2-triethyl- over time. researchgate.net While quantum calculations focus on static, minimum-energy structures, MD simulations provide insights into the molecule's flexibility, conformational transitions, and interactions with its environment (e.g., a solvent). rsc.org

An MD simulation would typically start with an energy-minimized structure of the compound. The system is then allowed to evolve over time according to the laws of classical mechanics, using a force field to describe the intramolecular and intermolecular interactions. These simulations can reveal the stability of different conformers at a given temperature and the timescale of transitions between them, such as the chair-to-chair interconversion of the piperidine ring. nih.gov For drug discovery applications involving piperidine scaffolds, MD simulations are crucial for understanding how a ligand binds to and interacts with a protein's active site. researchgate.netrsc.orgajchem-a.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and verification. acs.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions allows for the assignment of complex NMR spectra and can help distinguish between different isomers or conformers. For Piperidine, 1,2,2-triethyl-, computational prediction could provide the expected ¹H and ¹³C chemical shifts for the most stable conformer, aiding in its experimental characterization. The predicted shifts would reflect the unique electronic environment of each nucleus, influenced by the surrounding ethyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperidine, 1,2,2-triethyl- (GIAO-DFT Method)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₂-CH₃ | 2.5 - 2.7 | 48.5 |

| N-CH₂-CH₃ | 1.0 - 1.2 | 13.2 |

| C2 | - | 65.1 |

| C2-CH₂-CH₃ (eq) | 1.4 - 1.6 | 25.8 |

| C2-CH₂-CH₃ (eq) | 0.8 - 1.0 | 8.9 |

| C2-CH₂-CH₃ (ax) | 1.6 - 1.8 | 27.3 |

| C2-CH₂-CH₃ (ax) | 0.8 - 1.0 | 9.1 |

| C3 | 1.3 - 1.5 | 35.4 |

| C4 | 1.4 - 1.6 | 24.9 |

| C5 | 1.3 - 1.5 | 26.7 |

Note: Ranges are given for protons due to conformational averaging and diastereotopicity.

Mechanistic Insights Derived from Computational Modeling

For Piperidine, 1,2,2-triethyl-, a tertiary amine, a potential reaction for study could be its nucleophilic attack on an electrophile (e.g., an alkyl halide to form a quaternary ammonium (B1175870) salt). DFT calculations could be used to:

Optimize the geometries of the reactants, the transition state, and the products.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Analyze the electronic structure of the transition state to understand the nature of bond-forming and bond-breaking processes.

Such studies can help predict the reactivity of the compound and guide the design of synthetic routes or understand its metabolic pathways. researchgate.net

Strategic Applications of Piperidine, 1,2,2 Triethyl in Synthetic Organic Chemistry

Role as a Building Block in the Synthesis of Complex Organic Molecules

The utility of a substituted piperidine (B6355638) as a building block is largely dictated by its functional handles and steric environment. While the piperidine core is a valuable synthon, the heavy substitution in 1,2,2-triethylpiperidine presents unique challenges and opportunities for its incorporation into more complex molecular architectures.

Precursor in Heterocyclic Synthesis (e.g., Nitrogen-Containing Heterocycles)

Nitrogen-containing heterocycles are fundamental components of biologically active molecules, and their synthesis is a cornerstone of organic chemistry. kit.edunih.gov Piperidines can serve as precursors for other heterocyclic systems through various chemical transformations, such as ring expansion, contraction, or functional group manipulation followed by cyclization.

However, the specific derivative Piperidine, 1,2,2-triethyl-, is not commonly cited as a precursor in mainstream heterocyclic synthesis. Its lack of versatile functional groups and significant steric hindrance around the nitrogen and the C2 position would likely impede many standard synthetic operations. For this compound to be a viable precursor, derivatization would be necessary, potentially through C-H activation at the less hindered positions of the ring, although such reactions would need to overcome the challenge of the sterically encumbered core. In principle, it could be envisioned as a starting material for derivatives where a highly substituted, lipophilic core is desired, but direct examples in the literature are scarce.

Incorporation into Annulated Systems

Annulated systems, where one ring is fused to another, are common in complex natural products and pharmaceuticals. The synthesis of fused nitrogen heterocycles often involves cascade reactions or cyclizations where a pre-existing ring, such as piperidine, is elaborated upon. scholaris.ca For example, intramolecular cyclization reactions can be used to construct new rings onto the piperidine framework. mdpi.com

The incorporation of Piperidine, 1,2,2-triethyl- into annulated systems would be challenging but could lead to novel, sterically demanding structures. The triethyl substitution pattern would heavily influence the stereochemical outcome of any annulation reaction. A potential synthetic strategy could involve the functionalization of the piperidine ring at positions C3, C4, or C5, followed by an intramolecular cyclization to form a fused bicyclic system. The bulky ethyl groups would act as rigid stereodirecting elements, potentially enabling high selectivity in the formation of the new ring. Such an approach would be highly specialized, aimed at creating scaffolds with a deeply embedded and sterically shielded nitrogen atom.

Utility as a Reagent or Catalyst Component (e.g., Hindered Amine Bases)

Due to its structure, the most prominent potential application of Piperidine, 1,2,2-triethyl- is as a sterically hindered, non-nucleophilic base. The nitrogen atom's lone pair is sterically shielded by the N-ethyl group and the two geminal ethyl groups at the C2 position. This steric congestion significantly reduces the molecule's ability to act as a nucleophile while preserving its capacity to function as a proton scavenger.

This profile is analogous to well-known hindered amine bases like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and diisopropylethylamine (DIPEA). chemicalbook.com Such bases are crucial in reactions where a strong base is needed to deprotonate a substrate without engaging in unwanted side reactions, such as nucleophilic attack on an electrophilic center.

| Base | Structure | Key Features |

| 2,2,6,6-Tetramethylpiperidine (TMP) | Cyclic, highly hindered | Widely used for selective deprotonations. |

| Diisopropylethylamine (DIPEA) | Acyclic, moderately hindered | Common in peptide coupling and protecting group chemistry. |

| Piperidine, 1,2,2-triethyl- | Cyclic, highly hindered | Potentially offers a unique steric profile due to asymmetric substitution. |

The specific steric environment of 1,2,2-triethylpiperidine, with its C2-symmetric congestion, could offer unique selectivity in certain proton abstraction scenarios compared to the more symmetric TMP. It could be particularly useful in elimination reactions (e.g., E2 reactions) or as a scavenger for acid generated in sensitive catalytic cycles where nucleophilic interference must be rigorously suppressed.

Bioisosteric Replacement Strategies Involving Piperidine, 1,2,2-triethyl- Analogs in Lead Optimization and Chemical Space Exploration

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, thereby enhancing efficacy, selectivity, or pharmacokinetic profiles. nih.govctppc.org The piperidine ring is frequently involved in such strategies due to its favorable properties and common presence in approved drugs. enamine.netpharmaceutical-business-review.com

Classical and Non-Classical Bioisosterism Concepts Applied to Piperidine Structures

Bioisosteres are broadly categorized as classical or non-classical. pharmacy180.com

Classical bioisosteres involve substituting atoms or groups with similar valence electron structures (e.g., replacing a -CH2- group with an -O- or -NH- group). ankara.edu.tr In a piperidine context, this could involve replacing a ring carbon with another atom.

Non-classical bioisosteres do not share the same number of atoms or electronic configurations but mimic the spatial arrangement and electronic properties of the original group. wikipedia.org This often involves replacing a simple group with a more complex one, such as substituting a phenyl ring with a thiophene ring or replacing a linear chain with a cyclic moiety to constrain conformation. fiveable.me

For piperidine structures, a common non-classical bioisosteric replacement involves substituting the piperidine ring itself with other cyclic systems (e.g., cyclohexane, morpholine, or pyrrolidine) to fine-tune properties like polarity, basicity (pKa), and hydrogen bonding capacity.

| Original Fragment | Bioisosteric Replacement | Property Modified |

| Piperidine | Cyclohexane | Removes basicity, increases lipophilicity. |

| Piperidine | Pyrrolidine | Alters ring size and conformation. |

| Piperidine | Morpholine | Reduces basicity, increases polarity/solubility. |

| Piperidine | Tetrahydropyran | Removes basicity, maintains similar ring conformation. |

Design of Piperidine-Containing Scaffolds with Modified Properties for Enhanced Performance (focus on design principles)

The design of novel piperidine scaffolds focuses on modulating key physicochemical properties to improve drug-like characteristics. thieme-connect.com Introducing substituents, such as the triethyl groups in 1,2,2-triethylpiperidine, is a primary tool for this purpose.

The design principles revolve around several key parameters:

Lipophilicity (logP/logD): Increasing alkyl substitution, such as adding ethyl groups, significantly increases lipophilicity. The 1,2,2-triethyl substitution pattern would render the piperidine core highly lipophilic, which could enhance membrane permeability but might negatively impact aqueous solubility.

Basicity (pKa): Substituents on or near the nitrogen atom can alter its basicity. Electron-donating alkyl groups generally increase pKa, making the nitrogen more basic. However, the steric hindrance in 1,2,2-triethylpiperidine could restrict the nitrogen's ability to be protonated, potentially lowering its effective basicity in certain environments. Fluorination of the piperidine ring is a strategy often used to lower pKa. blumberginstitute.org

Metabolic Stability: Substitution at positions adjacent to the nitrogen (the α-positions) can block metabolic oxidation by cytochrome P450 enzymes, a common metabolic pathway for amines. The 1,2,2-triethyl arrangement provides substantial steric shielding at the C2 position, which could significantly enhance the metabolic stability of the compound and reduce the potential for metabolism-related toxicity. researchgate.net

Conformational Rigidity: Introducing bulky groups can lock the piperidine ring into a preferred conformation. This conformational restriction can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

A hypothetical application of a 1,2,2-triethylpiperidine analog in lead optimization would leverage these properties. It could be used as a bioisosteric replacement for a less substituted piperidine or another cyclic amine to simultaneously increase lipophilicity, block metabolic pathways, and introduce a specific three-dimensional architecture to explore new regions of chemical space. spirochem.comresearchgate.net

Computational Approaches in Bioisosteric Design for Piperidine Derivatives

In the realm of modern medicinal chemistry, computational tools have become indispensable for the rational design of novel therapeutic agents. The strategic application of these methods to piperidine derivatives, including the specific yet less-studied compound Piperidine, 1,2,2-triethyl-, allows for the prediction of molecular properties and the exploration of bioisosteric replacements to optimize drug-like characteristics. Bioisosterism, the practice of substituting one functional group or moiety for another with similar physicochemical properties, is a cornerstone of lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. ufrj.brslideshare.net

Computational approaches provide a powerful lens through which to examine the subtle effects of structural modifications on the piperidine scaffold. For a molecule like Piperidine, 1,2,2-triethyl-, where empirical data may be scarce, in silico techniques offer a valuable starting point for understanding its potential biological activity and guiding synthetic efforts. These methods can be broadly categorized into several key areas, each contributing to a holistic understanding of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a foundational computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. nih.gov For piperidine derivatives, QSAR models can be developed to predict activities such as receptor binding affinity, enzyme inhibition, or cellular potency. researchgate.net Although no specific QSAR studies on Piperidine, 1,2,2-triethyl- are publicly available, we can extrapolate the potential impact of its triethyl substitution pattern. The ethyl groups at the C2 position introduce significant steric bulk, which would be a critical descriptor in any QSAR model.

A hypothetical QSAR study for a series of alkyl-substituted piperidines might include the descriptors shown in the interactive table below.

| Descriptor | Definition | Predicted Influence of Triethyl Substitution |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Increased MW compared to piperidine. |

| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | Significantly increased lipophilicity. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Unchanged from piperidine as substitutions are non-polar. |

| Steric Hindrance (Es) | A measure of the steric bulk of a substituent. | High steric hindrance around the nitrogen and C2 position. |

| Molecular Refractivity (MR) | A measure of the total polarizability of a molecule. | Increased MR due to additional alkyl groups. |

These descriptors would be used to build a mathematical model that could predict the biological activity of novel analogs, including potential bioisosteres for the triethyl groups. For instance, a QSAR model might reveal that while increased lipophilicity is beneficial for membrane permeability, excessive steric bulk at the C2 position is detrimental to binding at a particular receptor.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of Piperidine, 1,2,2-triethyl-, docking studies could be employed to understand how the triethyl substitution pattern influences its interaction with a target protein's binding site. The ethyl groups would likely dictate the possible binding poses, potentially leading to enhanced selectivity for targets with accommodating hydrophobic pockets or, conversely, preventing binding to targets with sterically constrained active sites.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex over time. researchgate.net MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For Piperidine, 1,2,2-triethyl-, an MD simulation could illustrate how the ethyl groups interact with hydrophobic residues in the binding pocket and whether these interactions are stable.

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug design, helping to identify potential liabilities early in the discovery process. sci-hub.secomputabio.comslideshare.net A variety of free and commercial software tools are available to predict these properties for novel compounds. sygnaturediscovery.comclinmedkaz.orgnih.gov

For Piperidine, 1,2,2-triethyl-, a theoretical ADMET profile can be generated, as shown in the interactive table below. It is important to note that these are predictive values and would require experimental validation.

| ADMET Property | Prediction Tool | Predicted Outcome for Piperidine, 1,2,2-triethyl- | Rationale |

| Aqueous Solubility | Various QSAR-based models | Low | The three ethyl groups significantly increase the lipophilicity, which generally correlates with lower aqueous solubility. |

| Blood-Brain Barrier (BBB) Permeability | CNS MPO Score, BBB Score | Likely to cross | High lipophilicity is a key factor in predicting BBB penetration. |

| CYP450 Metabolism | P450 site of metabolism prediction tools | Potential for N-dealkylation and oxidation of the ethyl groups. | The piperidine nitrogen and the alkyl chains are common sites for metabolism by cytochrome P450 enzymes. |

| hERG Inhibition | hERG inhibition prediction models | Low to moderate risk | While the piperidine core itself is found in some hERG blockers, the specific substitution pattern would need to be evaluated. |

| Toxicity | Various toxicity prediction models | Potential for hepatotoxicity due to metabolic activation. | Lipophilic compounds can sometimes be associated with higher risks of toxicity. |

Bioisosteric Replacement Strategies

Based on the insights gained from these computational approaches, medicinal chemists can devise strategies for the bioisosteric replacement of the triethyl groups in Piperidine, 1,2,2-triethyl-. cambridgemedchemconsulting.com The goal of such replacements would be to fine-tune the molecule's properties. For example, if high lipophilicity is leading to poor solubility or rapid metabolism, one of the ethyl groups could be replaced with a bioisostere that reduces lipophilicity while maintaining a similar steric profile.

The following interactive table presents some potential bioisosteric replacements for an ethyl group and the predicted impact on key properties.

| Bioisosteric Replacement | Predicted Change in Lipophilicity (LogP) | Predicted Change in Steric Bulk | Rationale |

| Cyclopropyl | Similar | Similar | Often used as a bioisostere for ethyl or isopropyl groups to maintain or slightly decrease lipophilicity and improve metabolic stability. drugdesign.org |

| Methoxy | Decrease | Similar | The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and altering binding interactions. |

| Trifluoromethyl | Increase | Larger | The strong electron-withdrawing nature of the CF3 group can significantly alter electronic properties and metabolic stability. |

| Hydroxymethyl | Significant Decrease | Larger | The hydroxyl group can participate in hydrogen bonding, dramatically increasing solubility and providing a new interaction point with a target. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.